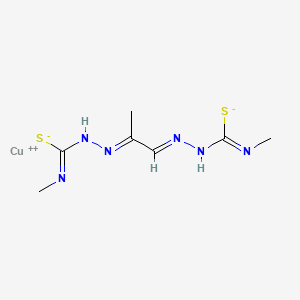

CU-Ptsm

Description

Historical Evolution and Conceptual Framework of Thiosemicarbazone Ligands in Research

Thiosemicarbazone ligands have a long history in scientific research, with interest in their biological properties dating back to the early 20th century. benthamopen.com Initial reports on their medical applications emerged in the 1950s, focusing on their activity against tuberculosis and leprosy. benthamopen.com The discovery of their antiviral properties in the 1960s led to extensive research and the eventual commercialization of methisazone (B1676394) (Marboran®) for smallpox treatment. benthamopen.com During this period, early findings on their antitumor activity were also published. benthamopen.com

The conceptual framework for the use of thiosemicarbazone ligands in biomedical research is rooted in their ability to act as versatile donor systems, forming stable complexes with various metal ions. researchgate.netmdpi.com This coordination can significantly enhance the biological activity observed with the free ligands alone. benthamopen.com The presence of nitrogen and sulfur donor atoms in thiosemicarbazones allows them to chelate with metal ions, influencing their lipophilicity, which in turn affects their ability to cross cell membranes and interact with biological targets. researchgate.netmdpi.com

Significance of Copper Coordination Chemistry in the Design of Research Probes

Copper coordination chemistry plays a vital role in the design of research probes, particularly in the context of molecular imaging and the study of copper trafficking in biological systems. kcl.ac.uknih.govnumberanalytics.com Copper ions, commonly existing in +I and +II oxidation states, are relatively labile, and their coordination environment significantly influences their stability, reactivity, and interaction with biomolecules. kcl.ac.ukmdpi.com The design of copper complexes as research tools leverages these properties, allowing for the development of probes with specific targeting and retention characteristics. rsc.org

Copper coordinated with various ligands, including thiosemicarbazones, can exhibit diverse biological activities, such as antioxidant, antimicrobial, and antitumor properties. researchgate.netwiley.comresearchgate.netnih.govresearchgate.net The redox activity of copper is particularly relevant, as it can lead to the production of reactive oxygen species (ROS), a mechanism implicated in the cytotoxic activity of some copper compounds against cancer cells. researchgate.netoatext.com Furthermore, copper complexes can interact with enzymes and DNA, influencing vital cellular functions. nih.gov The ability to tune the pharmacological properties of copper-containing coordination compounds by varying the ligand structure highlights the significance of coordination chemistry in this field. researchgate.net

Overview of the Academic Research Landscape Surrounding [Cu-PTSM] and Analogues

The academic research landscape surrounding this compound and its analogues is primarily focused on their application as radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly for evaluating blood flow and tissue perfusion. nih.govnih.gov this compound is a neutral, lipophilic complex that demonstrates rapid diffusion into cells. nih.gov It has been investigated for assessing blood flow in the heart, brain, and tumors. nih.gov

Research has also explored the therapeutic potential of this compound, including its ability to inhibit cancer cell implantation and growth in animal studies. nih.gov Analogues of this compound, such as Cu-ATSM (copper-diacetyl-bis(N4-methylthiosemicarbazone)), are also studied, particularly for imaging hypoxic regions in tumors. nih.govajronline.org The difference in redox potential between this compound and Cu-ATSM influences their selective retention in different tissue environments. ajronline.org

Studies have investigated the synthesis and formulation of radiolabeled this compound, such as [⁶⁴Cu]this compound, for use in PET imaging in small animal models. researchgate.netnih.gov Research highlights the reliability of these synthesis methods for producing the radiopharmaceutical at concentrations required for preclinical studies. researchgate.net

Methodological Approaches and Challenges in [this compound] Research

Research involving this compound employs various methodological approaches, including synthesis and radiolabeling techniques, in vitro cell studies, and in vivo imaging using PET. Synthesis methods for this compound and its radiolabeled forms, such as [⁶⁴Cu]this compound, involve the reaction of the PTSM ligand with copper isotopes, followed by purification steps. researchgate.netnih.govijrr.com

In vitro studies are conducted to assess cellular uptake, retention, and efflux of this compound, as well as its interactions with biological components like serum albumin. researchgate.netresearchgate.net These studies often involve cell lines and techniques like ultrafiltration and plasma/erythrocyte partitioning. researchgate.net

In vivo research primarily utilizes PET imaging in animal models (such as rodents and baboons) and humans to evaluate tissue perfusion and blood flow in various organs, including the heart, brain, and tumors. kcl.ac.uknih.govnih.gov Comparisons with other perfusion tracers, such as [¹⁴C]-iodoantipyrine, are also performed. nih.gov

Despite promising results, challenges exist in this compound research. One significant challenge is the interspecies variability in the binding of this compound to serum albumin, which has been observed between humans and dogs and can affect tracer uptake and retention. researchgate.net This variability can complicate the translation of findings from animal studies to human applications, particularly in quantitative myocardial perfusion imaging. researchgate.net Another challenge relates to the retention mechanism of this compound, which involves intracellular reduction and trapping, but can be affected by factors like MDR1 protein expression, potentially leading to decreased retention and enhanced efflux in certain tumors. researchgate.netsnmjournals.org The relatively short half-life of some copper isotopes used for labeling, such as ⁶²Cu, necessitates rapid synthesis and imaging protocols. nih.gov

Data Tables

While the search results provide detailed findings, they are often presented within the text of research summaries. To create interactive data tables strictly based on the provided text, specific comparable numerical data points across different studies or conditions would be required. The current results offer qualitative descriptions of findings (e.g., "excellent uptake," "significant interspecies variability," "lower tracer activity") and specific measurements within single studies (e.g., radiochemical yield, uptake percentages in specific cell types under certain conditions).

Based on the available data, a representative summary of some quantitative findings could be presented as follows:

| Study Focus | Subject/Model | Key Finding (Quantitative) | Source |

| [⁶⁴Cu]this compound Radiochemical Purity & Yield | Synthesis Method | Purity: 99.8 ± 0.4% (n=64), Yield: 83 ± 5% researchgate.net | researchgate.net |

| [⁶⁴Cu]this compound Cellular Retention (OVA-Th1 cells) | In vitro (5 hours) | 47% retention researchgate.net | researchgate.net |

| [⁶⁴Cu]this compound Cellular Retention (OVA-Th1 cells) | In vitro (24 hours) | 14% retention researchgate.net | researchgate.net |

| [⁶⁴Cu]this compound Uptake (Normal RBCs) | In vitro (up to 120 minutes) | Consistently low at 12% maximal snmjournals.org | snmjournals.org |

| [⁶⁴Cu]this compound Uptake (Copper-Depleted RBCs) | In vitro | Increased significantly to 88% snmjournals.org | snmjournals.org |

| [⁶²Cu]this compound Myocardial Perfusion Defects | Human (3-vessel disease) | Identified in 100% of patients (n=8) nih.gov | nih.gov |

| [⁶²Cu]this compound Myocardial Perfusion Defects | Human (2-vessel disease) | Identified in 100% of patients (n=9) nih.gov | nih.gov |

| [⁶²Cu]this compound Myocardial Perfusion Defects | Human (single-vessel disease) | Identified in 67% of patients (n=6) nih.gov | nih.gov |

| [⁶²Cu]this compound Radiochemical Purity | Generator-based synthesis | Ranged from 95.3% to 99% psu.edu | psu.edu |

| [⁶²Cu]this compound Average Injected Dose | Human Study | 17.96 mCi psu.edu | psu.edu |

| [⁶²Cu]this compound Biological Half-lives | Human Organs | Show slow washout rate (specific values not extracted in snippets) psu.edu | psu.edu |

| [⁶⁴Cu]-PTSM Correlation with [¹⁴C]-Iodoantipyrine | Rat Brain (Cortical/Subcortical) | High degree of homology nih.gov | nih.gov |

| [⁶⁴Cu]-PTSM Correlation with [¹⁴C]-Iodoantipyrine | Rat Brain (White Matter) | Underestimated relative perfusion compared to [¹⁴C]-iodoantipyrine nih.gov | nih.gov |

| [⁶⁴Cu]-PTSM Retention in MDR1-expressing tumors | In vivo (mice) | Lower percentage injected dose per gram compared to wild-type liver or non-tumor liver snmjournals.org | snmjournals.org |

Structure

2D Structure

Properties

CAS No. |

53109-53-8 |

|---|---|

Molecular Formula |

C7H12CuN6S2 |

Molecular Weight |

307.9 g/mol |

IUPAC Name |

copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |

InChI Key |

OPBOHAVZSFKTOF-DVHWKNMOSA-L |

SMILES |

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |

Isomeric SMILES |

C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |

Canonical SMILES |

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |

Synonyms |

64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Production for Research Applications

Advanced Synthetic Routes for the Pyruvaldehyde Bis(N4-methylthiosemicarbazonato) Ligand

The foundation of the [Cu-PTSM] complex is the tetradentate ligand, pyruvaldehyde bis(N4-methylthiosemicarbazone), often denoted as H2PTSM. The synthesis of bis(thiosemicarbazone) ligands like H2PTSM is typically achieved through a condensation reaction. nih.govsciforum.net This process involves reacting a dione, in this case, pyruvaldehyde (also known as methylglyoxal), with two equivalents of a thiosemicarbazide (B42300) derivative, specifically 4-methyl-3-thiosemicarbazide. sciforum.netacs.org

The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. sciforum.netacs.org The thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbons of the dione, leading to the formation of two imine (C=N) bonds. sciforum.net The resulting bis(thiosemicarbazone) ligand is a tetradentate chelator, capable of coordinating with a metal ion through two nitrogen and two sulfur atoms. nih.gov

Copper Chelation Strategies and Complex Formation Techniques

Once the H2PTSM ligand is synthesized and purified, the next step is the formation of the copper complex. This is achieved through a chelation reaction where the H2PTSM ligand coordinates with a copper(II) ion. The process involves dissolving the ligand in an appropriate solvent and mixing it with a copper salt, such as copper(II) chloride or copper(II) acetate (B1210297). nih.govnih.govijrr.com

The formation of the stable, neutral [this compound] complex is typically rapid. For radiolabeling purposes, this reaction is often performed in a buffered solution, such as acetate buffer, to maintain an optimal pH for the chelation to occur efficiently. nih.gov The resulting complex, [Cu(PTSM)], features the copper ion in a pseudo-square planar N2S2 coordination sphere. nih.gov This neutral and lipophilic nature is crucial for its ability to diffuse across cell membranes. nih.gov The development of chelators that form highly stable and kinetically inert complexes is a key area of research, particularly in radiopharmacy where the metal ion must remain securely bound to the ligand in vivo. mdpi.com

Radiochemical Synthesis and Purification Protocols for [⁶⁴Cu]-PTSM and [⁶²Cu]-PTSM

The synthesis of the radiolabeled compounds [⁶⁴Cu]-PTSM and [⁶²Cu]-PTSM for PET imaging follows the same fundamental chelation principle but requires specialized handling and purification techniques due to the radioactive nature of the copper isotopes.

For the production of [⁶⁴Cu]-PTSM, [⁶⁴Cu]copper chloride in an acetate buffer is reacted with the H2PTSM ligand. nih.gov The reaction is typically fast, yielding the desired radiopharmaceutical. ijrr.com A common and effective method for purification is solid-phase extraction (SPE). nih.gov This technique separates the desired lipophilic [⁶⁴Cu]-PTSM complex from unreacted, more polar components like free [⁶⁴Cu]Cu2+. The final product is then eluted and formulated in a solution suitable for injection, such as normal saline containing small amounts of ethanol and propylene (B89431) glycol to ensure solubility. nih.gov This method has proven to be robust, achieving high radiochemical purity and yield. nih.gov

Similarly, the synthesis of [⁶²Cu]-PTSM involves mixing the short-lived ⁶²Cu isotope with the PTSM ligand. snmjournals.org One efficient method involves eluting ⁶²Cu from a generator as a neutral [⁶²Cu]-glycine complex and then simply mixing it with a PTSM solution, which results in a rapid ligand exchange reaction to form [⁶²Cu]-PTSM quantitatively. nih.govnih.gov

| Parameter | [⁶⁴Cu]-PTSM Synthesis |

| Starting Materials | [⁶⁴Cu]Copper Chloride, H2PTSM Ligand, Acetate Buffer. nih.gov |

| Production Range | 0.41–1.85 GBq (11–50 mCi). nih.gov |

| Radiochemical Yield | 83 ± 5%. nih.gov |

| Radiochemical Purity | 99.8 ± 0.4%. nih.gov |

| Purification Method | Solid Phase Extraction (SPE). nih.gov |

| Final Formulation | Normal saline with 5% ethanol and 5% propylene glycol. nih.gov |

Isotopic Labeling Approaches and Generator-Based Production for Preclinical Investigations

[this compound] can be labeled with various copper radioisotopes, including ⁶⁰Cu, ⁶¹Cu, ⁶²Cu, and ⁶⁴Cu, for use in PET imaging. nih.govrsc.org The choice of isotope depends on the specific research application, with the longer half-life of ⁶⁴Cu (12.7 hours) offering logistical advantages for distribution and longer-duration studies compared to the very short-lived ⁶²Cu (9.7 minutes). mdpi.comnih.govcancer.gov

A significant advancement in the accessibility of copper-based PET tracers has been the development of the ⁶²Zn/⁶²Cu radionuclide generator. nih.govnih.gov The parent isotope, ⁶²Zn, has a longer half-life (9.3 hours), allowing it to be produced at a cyclotron facility and shipped to hospitals or research centers that lack their own cyclotron. nih.govresearchgate.net The ⁶²Cu daughter radionuclide can then be eluted from the generator on-site as needed. nih.govresearchgate.net This generator system provides a practical and cost-effective means of producing the short-lived ⁶²Cu for the rapid, on-demand synthesis of [⁶²Cu]-PTSM. nih.govnih.gov This approach has been integrated into automated systems that facilitate the elution, synthesis, and purification, making the production of [⁶²Cu]-PTSM for clinical and preclinical studies more widespread. nih.govresearchgate.net

| Copper Isotope | Half-Life | Decay Mode (β+) | Production Method |

| ⁶⁰Cu | 23.7 minutes | 93% | Cyclotron |

| ⁶¹Cu | 3.3 hours | 61% | Cyclotron |

| ⁶²Cu | 9.7 minutes | 98% | ⁶²Zn/⁶²Cu Generator. nih.gov |

| ⁶⁴Cu | 12.7 hours | 17.5% | Cyclotron (e.g., ⁶⁴Ni(p,n)⁶⁴Cu reaction). nih.gov |

Analytical Characterization Techniques for Research-Grade [this compound] Conjugates

Ensuring the quality of the final radiopharmaceutical product is paramount for reliable research outcomes. Several analytical techniques are employed to characterize research-grade [this compound] conjugates and determine their radiochemical purity.

High-Performance Liquid Chromatography (HPLC) is a standard method used for the quality control of [⁶⁴Cu]-PTSM. tums.ac.ir Using a reverse-phase column, the technique can separate the neutral [this compound] complex from any unchelated copper or other impurities, allowing for accurate quantification of radiochemical purity. tums.ac.ir

Radio-Thin Layer Chromatography (Radio-TLC) is another common and rapid method for assessing radiochemical purity. tums.ac.irtums.ac.ir A small spot of the radiolabeled product is placed on a TLC plate (e.g., polymer-backed silica (B1680970) gel), which is then developed in a suitable mobile phase, such as ethyl acetate. tums.ac.ir The different components of the mixture travel at different rates up the plate. The distribution of radioactivity on the plate is then measured to determine the percentage of the activity associated with the desired [this compound] complex versus impurities. These quality control tests are essential to confirm that the radiopharmaceutical meets the required specifications before use in preclinical studies. ijrr.comtums.ac.ir

Compound Names

| Abbreviation/Name | Full Chemical Name |

| [this compound] | Copper-pyruvaldehyde bis(N4-methylthiosemicarbazone) |

| H2PTSM | Pyruvaldehyde bis(N4-methylthiosemicarbazone) |

| [⁶⁴Cu]-PTSM | Copper-64-pyruvaldehyde bis(N4-methylthiosemicarbazone) |

| [⁶²Cu]-PTSM | Copper-62-pyruvaldehyde bis(N4-methylthiosemicarbazone) |

| [⁶⁷Cu]-PTSM | Copper-67-pyruvaldehyde bis(N4-methylthiosemicarbazone) |

| Cu-ATSM | Copper-diacetyl-bis(N4-methylthiosemicarbazone) |

| [⁶²Cu]-glycine | Copper-62-glycine complex |

Molecular and Cellular Research on Cu Ptsm Interactions

Mechanistic Studies on Cellular Uptake and Intracellular Trafficking of [Cu-PTSM]

This compound is characterized as a neutral, lipophilic complex, which facilitates its rapid diffusion across cell membranes. nih.govpnas.orgresearchgate.netcancer.gov This passive diffusion is driven by the concentration gradient across the cell membrane, delivering copper ions into the cell. pnas.orgresearchgate.netnih.gov Studies in C6 rat glioma cells have shown that this compound diffuses rapidly into the cells, although it is trapped relatively slowly. pnas.org The efficiency of cellular uptake can be influenced by factors such as the concentration of this compound and the presence of serum in the medium. For instance, removing serum has been shown to increase the uptake of 64this compound in C6 cells. pnas.org

While passive diffusion is a primary mechanism, some data suggest that both passive and facilitated mechanisms might be involved in the uptake of related copper complexes like Cu(II)L2 in certain cell types, although evidence for the involvement of specific transporters like Ctr1 in this compound accumulation was not found in one study. acs.org

Intracellular trafficking of this compound involves its movement within the cell after entry. Once inside, the complex undergoes reduction, which is key to its retention. pnas.orgresearchgate.netnih.gov

Investigations into Bioreductive Activation Mechanisms and Redox Cycling of [this compound]

A critical aspect of this compound's cellular behavior is its bioreductive activation. The stable Cu(II)-PTSM complex is reduced intracellularly to a more labile Cu(I)-PTSM complex. pnas.orgresearchgate.netnih.gov This reduction is considered virtually irreversible and leads to the dissociation of the charged Cu(I) ion. nih.gov The neutral PTSM molecule is then able to diffuse back out of the cell. pnas.orgresearchgate.netnih.gov This reduction and subsequent trapping of the copper ion is the basis for the retention of this compound within cells. pnas.orgresearchgate.netnih.gov

The bioreductive mechanism of this compound trapping can vary depending on the cell type. pnas.orgresearchgate.net The redox potential of this compound is approximately -208 mV, which is higher than that of related complexes like Cu-ATSM (-297 mV). aacrjournals.org This difference in redox potential affects their biological properties and susceptibility to bioreduction. aacrjournals.orgkcl.ac.uk

Intracellular sulfhydryl (SH) groups and reductases play a significant role in the bioreductive activation of this compound. The reductive decomposition of the Cu(II) complex is thought to be initiated by intracellular sulfhydryls. nih.govjsnm.org Studies have suggested that the retention mechanism involves the reaction of this compound with ubiquitous intracellular sulfhydryl groups. jsnm.org

Reductases are also crucial. The reduction of this compound is an enzymatic and NADH-dependent process. nih.govndl.go.jpnih.gov In normal brain tissue, the reduction of this compound occurs specifically at the Complex I site in mitochondria in an NADH-dependent manner. ndl.go.jpnih.gov However, in tumor cells, while the reduction is still enzymatic and NADH-dependent, the primary site of reduction may be different, potentially involving complementary reduction activity in the microsome/cytosol. ndl.go.jpnih.gov

Studies using electron spin resonance (ESR) spectrometry and HPLC analysis have provided insights into this reduction process. nih.govndl.go.jpnih.gov

The mitochondrial electron transport chain (ETC), particularly Complex I, is a key site for the reduction of this compound in normal tissues like the brain. nih.govndl.go.jpnih.govnih.gov This reduction is NADH-dependent. nih.govndl.go.jpnih.govnih.gov Research using electron transport chain inhibitors has supported the involvement of Complex I. For example, rotenone (B1679576) and antimycin A have been shown to activate the reduction of this compound in brain mitochondria. nih.gov

In tumor cells, however, while the mitochondrial electron transport enzyme system is present, this compound may not be reduced in tumor mitochondria to the same extent as in normal brain tissue. nih.govndl.go.jpnih.gov This could be related to depleted NADH levels in tumor mitochondria, leading to a shift in the primary reduction site to the microsome/cytosol. ndl.go.jpnih.gov

Intracellular Localization and Distribution Studies in Model Systems

Following uptake and reduction, the released Cu(I) ion is trapped within the cell by binding to intracellular macromolecules. pnas.orgresearchgate.netnih.gov The neutral PTSM ligand can then exit the cell. pnas.orgresearchgate.netnih.gov This differential behavior leads to the intracellular accumulation of copper.

Studies on the subcellular distribution of radioactive copper after administration of this compound have been conducted in model systems like murine brain and liver. psu.edu While the reduction site in the brain is primarily mitochondrial, the subsequent subcellular distribution of the trapped copper may reflect the distribution of endogenous intracellular copper rather than being solely localized to the reduction site. ndl.go.jp

In some studies, this compound has been used to label cells for tracking purposes. For instance, 64this compound-labeled C6 cells injected intravenously in mice initially showed high activity in the lungs, with subsequent redistribution to the liver over time. pnas.org

Interactions of [this compound] with Cellular Macromolecules in Research Models

The intracellular trapping of the reduced Cu(I) ion is mediated by its binding to intracellular macromolecules. pnas.orgresearchgate.netnih.govdovepress.com These macromolecules include proteins such as metallothioneins and other copper-chelating proteins involved in copper metabolism. nih.govdovepress.com

The interaction with intracellular macromolecules is crucial for the retention of copper within the cell after the dissociation of the labile Cu(I)-PTSM complex. pnas.orgresearchgate.netnih.govdovepress.com This binding effectively traps the copper ion, preventing its efflux from the cell. pnas.orgresearchgate.netnih.gov

Factors Influencing Membrane Permeability and Cellular Retention Mechanisms

The membrane permeability of this compound is primarily due to its neutral and lipophilic nature, allowing for rapid passive diffusion across cell membranes. nih.govpnas.orgresearchgate.netcancer.govaacrjournals.org

Cellular retention of copper from this compound is primarily governed by the bioreductive trapping mechanism. pnas.orgresearchgate.netnih.gov The reduction of Cu(II)-PTSM to Cu(I)-PTSM, followed by the dissociation of Cu(I) and its binding to intracellular macromolecules, prevents the efflux of copper from the cell. pnas.orgresearchgate.netnih.govdovepress.com The neutral PTSM ligand, however, can diffuse back out. pnas.orgresearchgate.netnih.gov

Several factors can influence this retention:

Redox State of the Cell: The availability of reductants, such as NADH and intracellular sulfhydryl groups, directly impacts the rate and extent of this compound reduction and subsequent trapping. nih.govnih.govjsnm.orgndl.go.jpnih.govdovepress.comresearchgate.netkcl.ac.uk

Cell Type: The specific bioreductive mechanism and the primary site of reduction (mitochondria vs. microsome/cytosol) can vary between different cell types, affecting retention patterns. pnas.orgresearchgate.netndl.go.jpnih.gov

Expression of Efflux Transporters: Studies have indicated that the expression of efflux transporters, such as the MDR1 protein, can influence the retention and efflux of this compound in tumor cells. Higher MDR1 expression has been associated with decreased retention and enhanced efflux of 64this compound. snmjournals.org

Pharmacological Research in Preclinical Models Non Human

Pharmacokinetic Research of [Cu-PTSM] in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its behavior within biological systems over time. nih.govtaylorandfrancis.comsrce.hrepa.goverbc-group.comaltex.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies evaluate how a substance is absorbed into the body, where it is distributed, how it is metabolized by enzymes, and how it is eliminated. taylorandfrancis.comsrce.hrepa.govaltex.org These studies provide key insights into a compound's behavior within the body. erbc-group.com

In rat model systems, this compound has demonstrated excellent uptake in the brain and heart following intravenous injection. nih.gov It exhibited a microsphere-like retention pattern in these organs. nih.gov Studies using radiolabeled this compound, such as ⁶⁴this compound, have shown that its distribution can correlate with blood flow. cancer.gov The lipophilic nature of this compound allows for rapid diffusion into cells. nih.govcancer.gov Once inside the cell, this compound is reduced, often by mitochondrial enzymes, which can lead to its retention within the cell by preventing its diffusion back out. nih.govcancer.govresearchgate.net

In studies involving cell trafficking in mice, this compound has been shown to be an effective cell radiolabeling agent for ex vivo/in vivo PET studies. nih.gov A study by Adonai et al. showed that the labeling efficiency with ⁶⁴this compound was directly proportional to the concentration of ⁶⁴this compound and negatively influenced by serum. nih.gov PET images of mice injected intravenously with lymphocytes radiolabeled ex vivo with ⁶⁴this compound showed that the transferred lymphocytes initially trafficked through the lungs and then accumulated in the spleen and liver over time. nih.gov

In a comparative study in BALB/c mice bearing EMT6 tumors, biodistribution data showed optimal tumor uptake for ⁶⁴this compound after 10 minutes. capes.gov.br After 1 hour, ⁶⁴this compound showed high uptake into EMT6 cells (83%-85%), and this uptake was independent of oxygen concentration. capes.gov.br

Hepatic tumors in aromatase knockout (ArKO) mice showed lower percentage injected dose per gram of ⁶⁴this compound compared to wild-type liver or non-tumor-bearing ArKO liver. snmjournals.org These hepatic tumors also exhibited higher expression of Abcb1b, a mouse equivalent of the MDR1 protein. snmjournals.org In vitro studies using tumor cell lines with high MDR1 expression showed significantly decreased ⁶⁴this compound retention and enhanced efflux, suggesting that MDR1 protein expression affects the retention of ⁶⁴this compound in tumors. snmjournals.org

Compartmental Modeling and Physiological Based Pharmacokinetic (PBPK) Approaches in Preclinical Species

Compartmental models and PBPK approaches are mathematical tools used to describe and predict the pharmacokinetics of a substance within a biological system. nih.govscience.govscitovation.com Compartmental models provide simplified mathematical descriptions of concentration-time profiles, while PBPK models are more mechanistic, incorporating physiological and anatomical parameters to simulate drug distribution and disposition. nih.govscitovation.com

For quantitative measurement of regional cerebral blood flow using ⁶²this compound in PET, a three-compartment model has been applied in conjunction with a standard curve for octanol (B41247) extraction to correct for arterial radioactivity. science.gov Graphical analysis using the Gjedde-Patlak plot suggested that ⁶²this compound can be analyzed by a three-compartment model with negligible K4. science.gov

PBPK models can be developed to describe detailed ADME processes for a specific chemical and can be used to predict concentration dynamics across different species. epa.govplos.org These models incorporate physiological parameters such as tissue volumes and blood flow rates, as well as drug-specific parameters like clearance rates and partition coefficients. scitovation.complos.org While the search results mention PBPK modeling in the context of extrapolating nanomaterial disposition and predicting drug dosing in humans based on preclinical data, specific detailed applications of PBPK modeling solely for this compound pharmacokinetics in preclinical species were not extensively detailed, beyond the use of compartmental models for blood flow analysis. nih.govscitovation.complos.orginfinixbio.com

Pharmacodynamic Research of [this compound] in Disease-Relevant Models

Pharmacodynamic research investigates the effects of a compound on the body, often in the context of disease models to understand its potential therapeutic or diagnostic utility. europa.eu

Evaluation of [this compound] in Hypoxia-Specific Animal Models

Hypoxia, or low oxygen concentration, is a characteristic of many pathological conditions, including solid tumors and ischemic tissues. nih.govresearchgate.net this compound has been investigated for its potential as a tracer for imaging tissue perfusion and, in comparison to related compounds like Cu-ATSM, its behavior under hypoxic conditions has been studied. capes.gov.brnih.govsnmjournals.org

This compound is readily reduced by mitochondria and is retained in most tissues, leading to its use as a marker of tissue perfusion. nih.gov Its relatively low redox potential allows it to be reduced and dissociate in both normoxic and hypoxic tissue, although its tissue retention has shown some oxygen sensitivity, increasing under hypoxic conditions. snmjournals.org

In a comparative in vivo and in vitro study between ⁶⁴Cu-ATSM and ⁶⁴this compound in a hypoxic EMT6 breast cancer model, ⁶⁴this compound showed a uniform distribution throughout the tumor, in contrast to the heterogeneous uptake of ⁶⁴Cu-ATSM which suggested selective trapping in hypoxic cells. capes.gov.brnih.govresearchgate.net This uniform distribution of ⁶⁴this compound was also observed in ex vivo imaging experiments of EMT6 tumor slices after co-injection with ⁶⁴Cu-ATSM. capes.gov.br In vitro studies with EMT6 cells demonstrated that ⁶⁴this compound uptake was independent of oxygen concentration, unlike the oxygen-dependent uptake of ⁶⁴Cu-ATSM and ¹⁸F-fluoromisonidazole. capes.gov.br

Studies in isolated rat hearts perfused with normoxic and then hypoxic buffer showed that while ⁶⁴this compound displayed some hypoxia selectivity with increased tissue retention under hypoxia, its normoxic tissue retention was significantly higher compared to more hypoxia-selective tracers like ⁶⁴Cu-ATSM. snmjournals.org

Assessment of [this compound] in Tumor Microenvironment Studies (Preclinical)

The tumor microenvironment is characterized by features such as hypoxia, abnormal vasculature, and altered pH. researchgate.net Preclinical studies have investigated the behavior of this compound within this complex environment. nih.govresearchgate.neterbc-group.comexpertcytometry.comescholarship.orgopenrepository.comnih.gov

As discussed in the ADME section, studies in ArKO mice with hepatic tumors demonstrated that the expression of MDR1 protein can influence the retention of ⁶⁴this compound within tumors. snmjournals.org High MDR1-expressing tumors showed lower tracer activity on PET/CT images and decreased in vitro retention and enhanced efflux of ⁶⁴this compound. snmjournals.org This suggests that drug transporter expression within the tumor microenvironment can impact the distribution and retention of this compound.

While this compound's role as a perfusion tracer provides information about blood flow within tumors, which is a key aspect of the tumor microenvironment, its uniform distribution in some tumor models, as opposed to selective hypoxic accumulation, differentiates its behavior from hypoxia-specific tracers like Cu-ATSM. capes.gov.brnih.govresearchgate.net However, its uptake is still relevant to understanding the physiological characteristics of the tumor microenvironment. Studies using ⁶⁴this compound have been employed in preclinical testing for conditions like Alzheimer's disease, highlighting its use in models beyond oncology. researchgate.net

Data Table: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Findings for this compound

| Study Model / System | Key Finding (Pharmacokinetics) | Key Finding (Pharmacodynamics) | Citation |

| Rat model systems | Excellent uptake and microsphere-like retention in brain and heart after IV injection. | Used as a marker of tissue perfusion. | nih.govnih.gov |

| Mice (cell trafficking) | Effective for ex vivo/in vivo cell radiolabeling; initially traffics to lungs, then spleen and liver. | N/A | nih.govnih.gov |

| BALB/c mice (EMT6 tumors) | Optimal tumor uptake at 10 minutes post-injection. High cellular uptake (83-85%) at 1 hour, independent of oxygen. | Uniform distribution throughout the tumor. | capes.gov.br |

| ArKO mice (hepatic tumors) | Lower percentage injected dose/gram in hepatic tumors compared to normal liver. Retention affected by MDR1 expression. | Lower tracer activity in high MDR1-expressing tumors. | snmjournals.org |

| Isolated rat hearts | Tissue retention shows some oxygen sensitivity, increasing under hypoxia. Higher normoxic retention than hypoxia-selective tracers. | Used as a perfusion agent; reduction and dissociation can occur in normoxic and hypoxic tissue. | snmjournals.org |

| EMT6 breast cancer model (in vivo) | Uniform distribution throughout the tumor. | Contrasts with heterogeneous uptake of Cu-ATSM. | capes.gov.brnih.govresearchgate.net |

| EMT6 cells (in vitro) | Cellular uptake (83-85% at 1 hour) independent of oxygen concentration. | Contrasts with oxygen-dependent uptake of Cu-ATSM and ¹⁸F-MISO. | capes.gov.br |

Biotransformation Pathways and Metabolite Identification in Preclinical Species

Information specifically detailing the comprehensive biotransformation pathways and metabolite identification of Cu-ATSM in preclinical species is less extensively covered in the provided search results compared to its applications. However, some insights into its fate in vivo can be gleaned.

Cu-ATSM is a neutral, lipophilic complex that is capable of rapid diffusion into cells dovepress.comnih.gov. The proposed mechanism for its retention in hypoxic tissues involves the reduction of the divalent copper form (Cu²⁺) in sites with a reductive environment to the monovalent form (Cu¹⁺) researchgate.net. This reduced Cu¹⁺ is thought to dissociate from the ATSM ligand and become trapped intracellularly by binding to macromolecules dovepress.com. The neutral ATSM molecule can then diffuse out of the cell dovepress.com.

Studies using radiolabeled Cu-ATSM have provided some data on its distribution and clearance in preclinical models. In mice, after intravenous administration of [⁶⁴Cu]Cu-ATSM, hepatobiliary clearance of metabolites was observed, with gut uptake becoming apparent in later PET images nih.gov. The liver is noted as a significant copper reservoir in both mice and humans, and it is a major organ of copper metabolism and clearance pnas.orgsnmjournals.org. PET images of mice intravenously injected with free [⁶⁴Cu]this compound (a related compound) showed primarily hepatic clearance of radiocopper pnas.org.

While specific metabolites are not explicitly identified with detailed pathways in the provided snippets, the observation of hepatobiliary clearance suggests that the compound undergoes metabolic processing in the liver nih.govpnas.org. The dissociation of the copper ion from the ATSM ligand under reductive conditions implies that the free ligand and potentially its degradation products could be among the metabolites dovepress.com.

Preclinical pharmacokinetic studies in mice using liquid chromatography–tandem mass spectrometry determined the half-lives of Cu-ATSM and the precursor ATSM in mouse plasma after intravenous administration to be approximately 21.5 and 22.4 minutes, respectively researchgate.net.

| Compound/Analyte | Species | Route of Administration | Half-life in Plasma (approx.) | Detection Method | Source |

| Cu-ATSM | Mouse | Intravenous | 21.5 minutes | LC-MS/MS | researchgate.net |

| ATSM | Mouse | Intravenous | 22.4 minutes | LC-MS/MS | researchgate.net |

Further detailed studies are needed to fully elucidate the specific enzymatic pathways involved in the biotransformation of Cu-ATSM and to comprehensively identify and quantify its metabolites in various preclinical species.

Applications of Cu Ptsm in Advanced Preclinical Imaging Research

Principles of Positron Emission Tomography (PET) Imaging with Radiolabeled [Cu-PTSM]

PET is a nuclear imaging technique that enables the non-invasive, three-dimensional mapping of radiopharmaceutical concentrations within the body. researchgate.netacs.org Radiolabeled this compound functions as a PET tracer by leveraging its chemical properties and interaction with cellular environments. Cu(II)-PTSM is a neutral, lipophilic complex that readily diffuses across cell membranes. nih.govpnas.org Once inside the cell, it is reduced to a more labile Cu(I)-PTSM complex. snmjournals.orgpnas.orgdovepress.com This reduction leads to the dissociation of the complex, trapping the copper radioisotope within the cell due to its charge and binding to intracellular macromolecules. snmjournals.orgpnas.orgdovepress.com This bioreductive trapping mechanism, primarily occurring in mitochondria, facilitates the retention of the radiolabel in tissues for prolonged periods, enabling imaging of organs like the heart, brain, and tumors. nih.govsnmjournals.orgsnmjournals.org The choice of copper radioisotope (e.g., ⁶⁰Cu, ⁶¹Cu, ⁶²Cu, ⁶⁴Cu) influences the imaging characteristics, including half-life and spatial resolution, which are considered when selecting the appropriate isotope for a specific preclinical application. nih.govajronline.orgnih.govresearchgate.net For instance, ⁶⁴Cu, with a longer half-life of 12.7 hours, is often favored for preclinical studies due to its suitability for imaging over longer durations and higher spatial resolution compared to shorter-lived isotopes like ⁶²Cu. nih.govajronline.orgnih.govresearchgate.net

Preclinical PET Imaging Modalities and Data Analysis Techniques for [this compound]

Preclinical PET imaging with this compound is typically performed using small-animal PET scanners, such as microPET systems, designed for high-resolution imaging in rodents and other small animal models. snmjournals.orgmdpi.com These systems are capable of acquiring dynamic PET data, which is crucial for assessing tracer kinetics. mdpi.commdpi.com

Data analysis techniques for this compound PET in preclinical settings involve several steps. Following image acquisition, data undergoes reconstruction to generate three-dimensional images of tracer distribution. snmjournals.org Various reconstruction algorithms can be employed. Analysis often involves the definition of regions of interest (ROIs) or volumes of interest (VOIs) within specific organs or tissues to extract time-activity curves (TACs), which represent the change in radiotracer concentration over time. snmjournals.orgmdpi.commdpi.com These TACs are then used for quantitative analysis, including kinetic modeling. snmjournals.orgmdpi.com

Quantitative Assessment of Physiological Parameters in Animal Models using [this compound] PET (e.g., perfusion, hypoxia)

This compound PET is primarily utilized in preclinical research for the quantitative assessment of tissue perfusion. nih.govnih.govahajournals.org The tracer's high first-pass extraction and prolonged retention in tissues after intracellular reduction make it a suitable indicator of blood flow. snmjournals.orgsnmjournals.org Studies in animal models, including rats and dogs, have demonstrated excellent uptake of this compound in highly perfused organs like the brain and heart. nih.govahajournals.org

Quantitative assessment of perfusion using this compound PET often involves kinetic modeling of dynamic PET data. ahajournals.orgmdpi.com For example, a two-compartment kinetic model has been successfully applied to quantify myocardial blood flow in dogs using ⁶²this compound. ahajournals.orgsnmjournals.org These models analyze the dynamic blood and tissue TACs to estimate parameters such as the forward rate of tracer transport (k1), which is related to perfusion. ahajournals.org Research has shown a strong correlation between regional perfusion estimated with ⁶²this compound PET and measurements obtained with established methods like radiolabeled microspheres in canine models. nih.govahajournals.org

While this compound is primarily a perfusion tracer, its analog, Cu-ATSM, is known for its selectivity for hypoxic tissues. nih.govsnmjournals.org Comparative studies have shown that while this compound distribution is generally uniform within tumors, Cu-ATSM uptake is heterogeneous and indicative of hypoxic regions. scispace.com This distinction highlights the different physiological parameters assessed by these related copper-based tracers.

Dynamic Imaging Studies and Kinetic Modeling of [this compound] Distribution in Preclinical Models

Dynamic PET imaging with this compound involves acquiring a series of images over time following tracer injection to capture the temporal changes in its distribution. mdpi.commdpi.com This approach provides valuable information about tracer uptake, distribution, and clearance kinetics in various tissues and organs. mdpi.com

Kinetic modeling is a powerful tool used to analyze dynamic this compound PET data and derive quantitative parameters that reflect underlying physiological processes. snmjournals.orgmdpi.com Compartment models, such as one- or two-compartment models, are applied to fit the experimental TACs obtained from target tissues and blood. ahajournals.orgsnmjournals.orgsnmjournals.org These models help estimate rate constants that describe the movement of the tracer between different compartments (e.g., blood, tissue). ahajournals.orgmdpi.com For instance, kinetic analysis of ⁶²this compound data in human studies has aimed to define myocardial kinetics and suitability for evaluating myocardial perfusion. researchgate.netsnmjournals.org Dynamic studies have indicated that the distribution of ⁶²this compound can reach a steady state relatively quickly after injection, typically within 10 minutes. nih.gov

Multimodal Imaging Approaches Integrating [this compound] PET with Other Preclinical Techniques (e.g., MRI, CT)

Integrating this compound PET with other preclinical imaging modalities like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) provides complementary anatomical and functional information, leading to a more comprehensive understanding of the biological system under investigation. snmjournals.orguni-tuebingen.de

Small-animal PET/CT systems are commonly used, allowing for simultaneous or sequential acquisition of PET and CT images. snmjournals.org CT provides high-resolution anatomical images that can be used for accurate co-registration of PET data, delineation of anatomical structures, and attenuation correction of PET images. nih.govsnmjournals.org This integration enhances the localization and quantitative accuracy of this compound uptake in specific tissues and lesions. nih.gov

While less common than PET/CT for this compound studies, the integration of PET with MRI is also explored in preclinical research. PET/MRI systems offer the advantage of acquiring both functional (PET) and high-resolution soft-tissue contrast (MRI) data without the need for animal repositioning, reducing potential for misregistration. uni-tuebingen.de Multimodal approaches can be particularly valuable for studying complex disease models where understanding the relationship between perfusion (from this compound PET) and anatomical structures or other physiological parameters (from MRI or CT) is crucial.

Development and Validation of Image-Derived Biomarkers for [this compound] in Research

Quantitative parameters derived from this compound PET images can serve as image-derived biomarkers for assessing physiological conditions in preclinical research. inviscan.fr The development and validation of such biomarkers involve establishing a reliable link between the imaging signal and the biological process or disease state of interest.

Therapeutic Research Potential and Mechanistic Insights Non Human Investigations

Preclinical Evaluation of [Cu-PTSM] in Oncology Models

Preclinical studies have investigated the potential therapeutic value of copper pyruvaldehyde bis(N4-methylthiosemicarbazone) ([this compound]) in various cancer models. In a hamster model of colorectal cancer designed to mimic the implantation of cancer cells after invasive surgery, studies showed rapid uptake of [this compound] in single-cell suspensions. This rapid uptake demonstrated an inhibition of cancer cell implantation and growth at doses significantly below the maximum tolerated dose, without observable signs of toxicity in the animals. nih.gov

Furthermore, research using human tumor xenografts in athymic mice has explored the role of copper in the toxicity induced by disulfiram (B1670777), a compound that has shown promise as an anticancer drug and radiosensitizer. These studies indicated that the cytotoxic effect of disulfiram was maximal when administered with equimolar copper. The results demonstrated that the cytotoxicity of disulfiram was copper-dependent and that copper was required for its radiosensitizing activity. Copper-complexed disulfiram enhanced the efficacy of both external-beam radiation and targeted radionuclide therapy in the form of 131I-metaiodobenzylguanidine (131I-MIBG) in neuroblastoma and glioma cells. snmjournals.org

The retention of copper radiotracers like 64this compound in human and murine tumors has been shown to be influenced by the expression of the MDR1 protein. In vivo studies using both human and mouse models demonstrated an inverse relationship between MDR1 expression and the retention of 64this compound. Highly MDR1-expressing cells showed significantly decreased 64this compound retention and enhanced efflux in vitro. Conversely, knockdown of MDR1 expression significantly enhanced 64this compound retention and decreased efflux in MDR1-positive cells. snmjournals.org

Data from preclinical studies evaluating 64this compound retention in different tumor and tissue types in relation to MDR1 expression are summarized in the table below:

| Model System / Tissue Type | MDR1 Expression Level | 64this compound Retention |

| MES-SA/Dx5 cells (in vitro) | High | Significantly Decreased |

| MDR1-knockdown MES-SA/Dx5 cells (in vitro) | Low | Significantly Enhanced |

| Hepatic tumors (in vivo mouse model) | Highest | Lower %ID/g |

| Wild-type liver (in vivo mouse model) | Lower | Higher %ID/g |

| Non-tumor-bearing ArKO liver (in vivo mouse model) | Lower | Higher %ID/g |

Synergistic Research Approaches: [this compound] in Combination with Other Experimental Agents in Preclinical Settings

Preclinical research has explored the synergistic potential of [this compound] in combination with other experimental agents. As highlighted in the previous section, studies investigating the interaction between disulfiram and copper demonstrated that the cytotoxic effect of disulfiram was enhanced when administered with equimolar copper. This copper-dependent cytotoxicity and radiosensitizing activity suggest a synergistic approach for cancer therapy. The combination of copper-complexed disulfiram with external-beam radiation and targeted radionuclide therapy (131I-MIBG) showed enhanced efficacy in preclinical neuroblastoma and glioma models. snmjournals.org

While the provided search results primarily focus on the interaction of copper (complexed with disulfiram) rather than specifically [this compound] in synergistic studies with other experimental agents beyond radiation, the principle of copper complexation influencing therapeutic outcomes is relevant.

Mechanistic Studies on [this compound]-Induced Cellular Responses in Tumor Cells

Mechanistic studies have shed light on how [this compound] interacts with tumor cells. [this compound] is described as a neutral, lipophilic complex that exhibits rapid diffusion into cells. nih.gov The passive uptake of copper ions by cells via PTSM, a lipophilic redox-active carrier molecule, facilitates rapid radiolabeling of cells. dovepress.com PTSM has a greater binding affinity for divalent copper ([Cu II]) compared to monovalent copper ([Cu I]). dovepress.com

Once inside the cell, the stable Cu(II)-PTSM complex is reduced to a more labile Cu(I)-PTSM complex. dovepress.compnas.orgresearchgate.net This reduction is enzymatic and NADH dependent, potentially similar to the activation mechanism of bioreductive anticancer drugs. nih.gov The charged Cu(I) ion then dissociates and can be trapped within the cell by binding to intracellular macromolecules. dovepress.compnas.orgresearchgate.net The neutral PTSM molecule, meanwhile, can diffuse back out of the cell, contributing to a concentration gradient that drives further uptake of this compound. dovepress.com

Electron spin resonance (ESR) spectrometry and high-performance liquid chromatography (HPLC) analysis of 62this compound in tumor cell lines have shown that while a mitochondrial electron transport enzyme specifically reduces this compound in the brain, this compound was not reduced in tumor mitochondria in those specific studies. nih.gov However, in normal cells, Cu2+-PTSM is reduced in mitochondria, and the copper molecule enters the copper metabolism pathway, remaining in the cytosol bound to metallothioneins and other proteins. dovepress.com The bioreductive mechanism of this compound trapping can vary with cell type. pnas.orgresearchgate.net

The retention of 64this compound in tumors is also influenced by MDR1 protein expression, where high expression leads to decreased retention and enhanced efflux. snmjournals.org This suggests that transport mechanisms, in addition to intracellular reduction and trapping, play a role in the cellular response to [this compound].

Exploration of [this compound] in Other Preclinical Disease Models (e.g., Menkes disease, neurodegeneration)

Beyond oncology, [this compound] has been explored in preclinical models of other diseases, particularly those involving copper metabolism disorders or neurodegeneration.

Menkes disease is a disorder of copper transport caused by mutations in the ATP7A gene, leading to systemic copper deficiency, particularly insufficient copper levels in the brain despite accumulation in the kidney. nih.govfrontiersin.org Preclinical studies in macular mice, an animal model of Menkes disease, investigated the copper-trafficking efficacy of [this compound], a lipophilic copper complex. nih.govresearchgate.net

In these studies, macular mice were treated with either cupric chloride (CuCl2) or this compound. While the copper levels in the brains of the this compound-treated group remained low, cytochrome oxidase (CO) activity in the cerebral and cerebellar cortices was higher in the this compound-treated group compared to the CuCl2-treated group at 4 weeks of age. nih.govfrontiersin.org This suggests that although brain copper levels were not significantly increased compared to CuCl2 treatment, this compound delivered copper more effectively to neuronal cytochrome oxidase. nih.gov Additionally, the renal copper content in macular mutants treated with this compound was approximately half the copper content in CuCl2-treated mutants. frontiersin.org These findings indicate a limited but potentially beneficial copper-trafficking efficacy of this compound in this Menkes disease model, particularly regarding improved neuronal enzyme activity and reduced renal accumulation. nih.govfrontiersin.org

Neurodegenerative disorders are also associated with abnormal copper distribution or levels in the brain. dovepress.comnih.gov While the mechanistic details of copper's role in neurological pathologies are still being clarified, preclinical studies using copper radionuclides have supported the involvement of copper in conditions like Alzheimer's disease pathology. dovepress.com Another copper bis(thiosemicarbazone) complex, 64Cu-GTSM (glyoxal-bis(N4-methyl-3-thiosemicarbazonato) copper(II)), has been used in PET imaging studies in a mouse model of Alzheimer's disease (TASTPM mice). These studies revealed significantly increased brain and spinal cord uptake of 64Cu in TASTPM mice compared to healthy controls, suggesting altered copper trafficking in this neurodegenerative model. nih.gov While 64this compound itself was not the primary focus of the detailed Alzheimer's study provided, related copper bis(thiosemicarbazone) complexes are being investigated in this context, building upon the understanding of copper trafficking in the brain. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Development for Research Optimization

Systematic Ligand Modification and its Impact on Research Metrics

The tetradentate bis(thiosemicarbazone) ligand of [Cu-PTSM] offers multiple sites for chemical modification, allowing for precise control over the resulting complex's biological and physical properties. SAR studies have demonstrated that even subtle changes to the ligand structure can have a profound impact on key research metrics such as cellular uptake, retention mechanisms, biodistribution, and target selectivity.

One of the most extensively studied modifications is the alkylation of the ligand backbone. The addition of methyl groups to the diimine backbone of the PTSM ligand, for example, yields the analogue diacetyl-bis(N4-methylthiosemicarbazone) (ATSM). The resulting copper complex, [Cu-ATSM], exhibits a lower Cu(II)/Cu(I) redox potential compared to [this compound]. This shift in redox potential is a critical determinant of the complex's hypoxia selectivity. researchgate.net While [this compound] is readily reduced and trapped in most cells, making it a good tracer of perfusion, the lower redox potential of [Cu-ATSM] means it is preferentially reduced and trapped only in cells with a more reducing environment, such as hypoxic tumor cells. researchgate.net

Research has established a strong correlation between the number of alkyl groups on the diimine backbone and the Cu(II)/I) redox potential; this relationship is a cornerstone for designing analogues with tailored hypoxia selectivity. researchgate.net Beyond the backbone, modifications to the terminal nitrogen atoms of the thiosemicarbazone moiety also influence the complex's properties. These changes can alter the lipophilicity of the compound, which affects its ability to cross cell membranes, and can also impact the stability of the copper-ligand bond.

The table below summarizes the impact of systematic ligand modifications on key research parameters for copper bis(thiosemicarbazone) complexes.

| Ligand Modification | Impact on Redox Potential | Impact on Lipophilicity | Resulting Research Metric | Example Analogue |

| Alkylation of Diimine Backbone | Lowers (makes more negative) | Increases | Enhanced hypoxia selectivity | [Cu-ATSM] |

| No Alkylation of Diimine Backbone | Higher (less negative) | Lower | Perfusion/blood flow tracer | [this compound] |

| Modification of Terminal Nitrogens | Variable | Can be tuned | Altered cell membrane permeability and biodistribution | [this compound₂] |

These systematic studies underscore the principle that the bis(thiosemicarbazone) ligand is not merely a carrier for the copper radionuclide but an active component that dictates the biological behavior of the entire complex.

Investigation of Different Copper Isotopes and Their Research Utility

The utility of [this compound] and its analogues in research is significantly expanded by the availability of several copper radioisotopes, each possessing distinct decay characteristics that make them suitable for different applications. The choice of isotope is a critical aspect of the research design, enabling a range of investigations from dynamic, short-term imaging to long-term biodistribution studies and targeted radiotherapy.

Positron Emission Tomography (PET) Imaging: For PET imaging, positron-emitting isotopes such as ⁶⁰Cu, ⁶¹Cu, ⁶²Cu, and ⁶⁴Cu are employed.

⁶²Cu: With a very short half-life of 9.7 minutes, ⁶²Cu is ideal for rapid, dynamic imaging studies, such as measuring tissue perfusion. nih.govnih.govacs.org Its rapid decay minimizes the radiation dose to the subject, allowing for repeated studies within a single session to assess changes in blood flow over a short period. nih.govresearchgate.net ⁶²Cu is conveniently produced from a ⁶²Zn/⁶²Cu generator, making it accessible for on-site preparation. nih.gov

⁶⁴Cu: This isotope has a much longer half-life of 12.7 hours, which is advantageous for studying slower biological processes that occur over several hours or even days. scispace.comnih.gov Its longer half-life allows for centralized production and distribution to research facilities without an on-site cyclotron. researchgate.net Furthermore, ⁶⁴Cu emits both positrons for PET imaging and beta particles and Auger electrons, which have therapeutic potential. This dual-decay property makes ⁶⁴Cu a "theranostic" isotope, capable of being used for both diagnosis and therapy with the same compound. researchgate.netnih.govrsc.org Studies have shown that ⁶⁴Cu can provide higher quality images than ⁶²Cu under specific acquisition and reconstruction conditions. mdpi.com

Targeted Radionuclide Therapy: For therapeutic applications, isotopes that emit cytotoxic particles are required.

⁶⁷Cu: This isotope has a half-life of 61.8 hours and decays primarily by emitting beta particles, which are effective at killing targeted cells. nih.govnih.gov It also emits gamma rays suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, allowing for visualization of the therapeutic agent's distribution throughout the body. nih.govmdpi.com

The ⁶⁴Cu/⁶⁷Cu Theranostic Pair: Because ⁶⁴Cu and ⁶⁷Cu are isotopes of the same element, they have identical chemical properties. This allows for the development of a powerful "theranostic pair." researchgate.netmdpi.com A research compound, such as an ATSM analogue conjugated to a targeting molecule, can first be labeled with ⁶⁴Cu to perform PET imaging. This initial step confirms that the agent localizes to the desired target tissue and can be used to calculate dosimetry. Subsequently, the exact same compound can be labeled with the therapeutic isotope ⁶⁷Cu to deliver a precise and targeted dose of radiation to the previously imaged site. acs.orgresearchgate.net This approach embodies the principles of personalized medicine in a research context.

The following table compares the key properties and research applications of medically relevant copper isotopes.

| Isotope | Half-Life | Primary Emissions | Primary Research Utility | Key Advantages |

| ⁶²Cu | 9.7 minutes | β⁺ (Positron) | Dynamic PET imaging (e.g., perfusion) | Low radiation dose; allows for repeat studies; generator-produced nih.govnih.govresearchgate.net |

| ⁶⁴Cu | 12.7 hours | β⁺, β⁻ (Beta), Auger e⁻ | PET imaging of slower processes; theranostics | Longer imaging window; theranostic capabilities; high-resolution images scispace.comnih.govmdpi.com |

| ⁶⁷Cu | 61.8 hours | β⁻, γ (Gamma) | Targeted radionuclide therapy with SPECT imaging | Therapeutic efficacy; allows for concurrent SPECT imaging to monitor distribution nih.govmdpi.com |

| ⁶⁰Cu | 23.7 minutes | β⁺ | PET imaging of fast kinetics | Higher sensitivity and count rates compared to longer-lived isotopes scispace.com |

| ⁶¹Cu | 3.3 hours | β⁺ | PET imaging of intermediate-duration processes | Bridges the gap between short-lived (⁶²Cu) and long-lived (⁶⁴Cu) isotopes scispace.com |

Rational Design Principles for Novel [this compound] Analogues with Enhanced Research Properties

The development of new [this compound] analogues is guided by rational design principles derived from extensive SAR studies. The primary goal is to create novel compounds with enhanced properties, such as improved target selectivity, optimized pharmacokinetics, and greater stability for specific applications.

A core principle in the design of hypoxia-selective agents is the tuning of the Cu(II)/Cu(I) redox potential . As established, the intracellular trapping mechanism is redox-dependent. Therefore, ligands are designed to modulate this potential to a range that ensures the complex is stable in normoxic tissue but is readily reduced in the hypoxic environment of a tumor. This is typically achieved by adding electron-donating or electron-withdrawing groups to the ligand backbone. rsc.org For example, the addition of electron-donating methyl groups to create [Cu-ATSM] makes the complex harder to reduce (a more negative redox potential), thereby increasing its selectivity for the highly reducing environment of hypoxic cells. rsc.org

Controlling complex stability is another critical design consideration that is application-dependent. For theranostic applications where a radionuclide is attached to a targeting vector (e.g., an antibody or peptide), the copper must be held very tightly by its chelator to prevent premature release in vivo. In these cases, highly stable chelators, such as those with a cross-bridged macrocyclic structure, are designed to form kinetically inert complexes. nih.gov In contrast, for hypoxia imaging agents, the complex must be reducible, leading to the eventual dissociation of the copper ion for intracellular trapping. Therefore, the design must balance sufficient stability to reach the target with susceptibility to the intracellular trapping mechanism. nih.gov

Finally, a more advanced design principle involves the synthesis of dissymmetric (asymmetric) ligands . Most early research focused on symmetric bis(thiosemicarbazone) ligands where the substituents are identical on both "arms" of the molecule. By creating asymmetric ligands, researchers can gain finer control over the electronic and steric properties of the complex, allowing for more precise tuning of redox potential and lipophilicity to optimize performance for a specific research question. acs.org

Computational Chemistry and Molecular Modeling Approaches in [this compound] SAR

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of [this compound] analogues and for guiding the rational design of new compounds. These in silico methods provide insights into the molecular properties that govern biological activity, complementing experimental data and accelerating the development process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational approach used in this field. QSAR studies aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For [this compound] analogues, QSAR models have been successfully developed to predict key properties like lipophilicity (Log P) and biodistribution. nih.govacs.orgnih.gov These models use calculated molecular descriptors (e.g., molar refractivity, electronic properties) to build predictive equations. For instance, a QSAR model has shown a correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy and molar refractivity with the lipophilicity of the complex. nih.gov Such models allow researchers to predict the properties of hypothetical new analogues before they are synthesized, enabling them to prioritize the most promising candidates for experimental evaluation.

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and properties of these copper complexes. DFT calculations have been crucial in elucidating the mechanism of hypoxia selectivity. nih.govacs.org These studies have shown that the energy and composition of the LUMO are highly dependent on the ligand's alkylation pattern. In hypoxia-selective analogues like [Cu-ATSM], the LUMO is predominantly metal-based, whereas in non-selective analogues like [this compound], it is predominantly ligand-based. nih.gov This difference in electronic structure dictates the stability of the complex upon reduction. The reduced, copper(I) form of hypoxia-selective analogues is more stable and less prone to immediate dissociation, allowing for re-oxidation and efflux from normoxic cells, which is the basis of their selectivity. nih.govacs.org DFT has also been used to develop protocols for accurately calculating the redox potentials of copper complexes, a critical parameter for rational design. rsc.orgillinois.edu

Future Directions and Emerging Research Avenues for Cu Ptsm

Integration of [Cu-PTSM] Research with Systems Biology and Omics Technologies

The integration of [this compound] research with systems biology and omics technologies presents a promising avenue for a more comprehensive understanding of its interactions within complex biological systems. Systems biology aims to understand biological phenomena at a holistic level by studying the interactions between various components of a biological system institut-curie.orginstitut-curie.org. Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide high-throughput data on the molecular landscape of cells and tissues institut-curie.orginstitut-curie.orgnih.gov.

Applying these approaches to [this compound] studies could help elucidate the intricate cellular pathways and networks that influence its uptake, retention, and biological effects. For instance, omics data could reveal how the expression levels of specific transporters, enzymes, or other proteins correlate with [this compound] distribution and metabolism in different cell types or disease states. Studies on copper homeostasis in bacteria using integrative omics analyses have already demonstrated the power of this approach in understanding metal biosorption and tolerance mechanisms, highlighting changes in gene expression and metabolite accumulation related to copper transport and antioxidant activities nih.gov. While this example is in bacteria, similar methodologies could be applied to mammalian systems to understand [this compound] behavior.

Furthermore, systems biology modeling could integrate diverse omics datasets with kinetic information on [this compound] to build predictive models of its in vivo behavior. This could help identify key determinants of its efficacy as a diagnostic or potential therapeutic agent and reveal previously unappreciated biological interactions.

Advancements in Microfluidics and Organ-on-a-Chip Models for [this compound] Studies

Microfluidics and organ-on-a-chip (OoC) technologies offer sophisticated platforms to model human physiology and disease states in a controlled and high-throughput manner, providing valuable tools for [this compound] research mdpi.comnih.govresearchgate.net. These systems utilize micro-scale channels to precisely control fluid flow and create biomimetic environments that mimic the structure and function of human organs mdpi.comnih.gov.

Integrating [this compound] studies with OoC models could provide more physiologically relevant data compared to traditional 2D cell cultures or even some animal models. For example, a liver-on-a-chip could be used to study [this compound] metabolism and potential hepatotoxicity in a system that replicates the complex cellular architecture and blood flow of the liver nih.gov. Similarly, tumor-on-a-chip models could allow for detailed investigation of [this compound] uptake and distribution in a microenvironment that includes various cell types and oxygen gradients, which are known to influence the behavior of copper-based radiopharmaceuticals like [Cu-ATSM], an analog of [this compound] scispace.comajronline.orgnih.gov.

These microfluidic platforms enable real-time monitoring and high-resolution imaging of cellular and molecular events, offering insights into the kinetics of [this compound] uptake, its intracellular localization, and its interactions with specific cellular components under conditions that closely resemble the in vivo environment nih.gov. This can help refine our understanding of the mechanisms underlying [this compound] retention and inform the development of new applications.

Opportunities for Developing New [this compound]-Based Research Tools and Probes

The unique properties of [this compound], such as its lipophilicity and ability to be labeled with various copper radioisotopes, present opportunities for developing new research tools and probes. While [this compound] itself is primarily used as a perfusion tracer, modifications to its structure or its integration with other molecules could lead to the creation of novel agents with tailored properties.

For instance, conjugating the PTSM ligand or a modified version to targeting molecules, such as peptides or antibodies, could create [Cu]-labeled probes with specificity for particular cell surface receptors or disease markers. This would allow for targeted imaging or delivery of copper radioisotopes to specific tissues or cell populations. The development of other radiolabeled probes, such as those for imaging apoptosis or specific receptors, highlights the potential for creating targeted molecular imaging agents acs.orgcern.ch.

Furthermore, exploring the redox-active nature of the copper center in [this compound] could lead to the development of probes sensitive to the intracellular redox state. While [Cu-ATSM] is more widely recognized for its hypoxia selectivity related to redox potential, further research into the redox behavior of [this compound] and its derivatives could uncover new applications as biomarkers for cellular redox status scispace.comacs.org.

Addressing Unanswered Questions and Research Gaps in [this compound] Biology

Despite its long history of use, there are still unanswered questions and research gaps regarding the precise biological mechanisms governing [this compound] uptake, retention, and effects. While it is understood to diffuse rapidly into cells, the specific transporters or pathways that might contribute to its cellular entry or efflux in different physiological or pathological conditions are not fully characterized. Studies in red blood cells, which lack mitochondria, have provided insights into the mechanism of uptake and retention of copper complexes like [this compound] and [Cu-ATSM], suggesting a role for endogenous copper biology snmjournals.org. However, the full picture in more complex nucleated cells with intact organelles and metabolic pathways remains to be elucidated.

The exact nature of the intracellular trapping mechanism of [this compound] also warrants further investigation. While reduction of Cu(II) to Cu(I) within the cell is considered a key step, the specific reductases or the role of the intracellular redox environment in this process require more detailed study nih.govacs.org. Understanding these mechanisms at a molecular level is crucial for optimizing its use as a diagnostic agent and exploring its potential therapeutic applications.

Another gap lies in fully understanding the interspecies variability observed with [this compound], such as the attenuated myocardial uptake at high flow rates in humans compared to some animal models, which has been linked to differences in serum albumin binding researchgate.net. Addressing these differences is vital for accurate translation of preclinical findings to clinical applications.

Translational Research Pathways from Preclinical Models to Early-Phase Investigative Studies (excluding human clinical trial data)

Translational research involving [this compound] focuses on moving findings from preclinical models towards early-phase investigative studies in humans, excluding detailed human clinical trial data. Preclinical studies utilizing various animal models have been instrumental in evaluating the potential of [this compound] for imaging and potential therapeutic applications nih.gov.

Animal studies have demonstrated the utility of [this compound] as a PET radiopharmaceutical for evaluating blood flow in organs like the brain and heart, exhibiting microsphere-like retention in these tissues nih.gov. Furthermore, preclinical investigations have explored its potential therapeutic value, showing inhibition of cancer cell implantation and growth in animal models at doses that did not result in overt toxicity nih.gov. For example, a study in a hamster model of colorectal cancer showed rapid uptake and inhibition of cancer cell growth nih.gov.

The use of copper radioisotopes like ⁶⁴Cu, with a longer half-life, allows for tracking the biodistribution of [this compound] over extended periods in preclinical settings, providing valuable pharmacokinetic data thno.orgnih.govresearchgate.net. This information is crucial for designing potential human studies. Preclinical imaging with [this compound] and other copper-based radiopharmaceuticals in various animal models, including those for cancer and stem cell tracking, continues to provide essential data on their in vivo behavior and potential applications researchgate.netthno.orgnih.govresearchgate.net.

Translational pathways involve rigorous validation of preclinical findings, including detailed studies on biodistribution, pharmacokinetics, and target engagement in relevant animal models. The development of standardized synthesis methods for radiolabeling [this compound] with isotopes like ⁶²Cu from generators has also facilitated its potential translation for clinical use nih.govnih.gov. While the focus here is on preclinical to early investigative studies, the data generated from these stages are critical for informing the design and justification of initial human investigations.

Data Table: Selected Preclinical Findings with [this compound]

| Study Type | Model Organism/System | Key Finding | Source |

| Perfusion Imaging | Rat brain and heart | Excellent uptake, microsphere-like retention | nih.gov |

| Cancer Therapy | Hamster colorectal cancer model | Rapid uptake, inhibition of cancer cell implantation and growth | nih.gov |

| Cell Radiolabeling | Mice (ex vivo/in vivo) | Effective for cell tracking with minimal cytotoxicity | nih.gov |

| Stem Cell Imaging | Fetal rhesus monkeys (hESCs) | Used to image hESCs differentiated towards renal lineages, lacked adverse effects | thno.orgnih.gov |

| Tumor Perfusion PET | Mice (EMT6 tumors) | Uniform distribution in tumors compared to heterogeneous [⁶⁴Cu]-ATSM uptake | scispace.com |

Q & A

Q. How can researchers ethically access restricted this compound datasets from clinical trials?

- Methodological Answer : Submit a formal request to trial sponsors with a detailed research plan, including hypotheses, methods, and intended outcomes. Obtain ethics committee approval and sign data-use agreements emphasizing anonymization. Cite public repositories (ClinicalTrials.gov ) for supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.